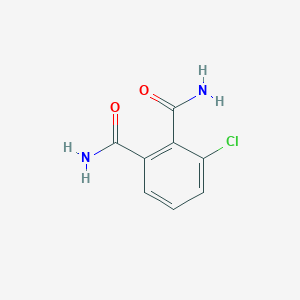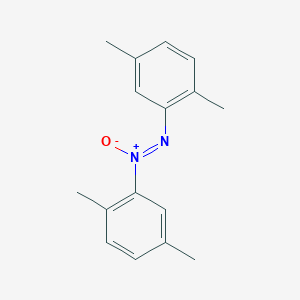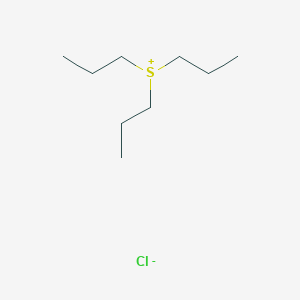
Tripropylsulfanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropylsulfanium chloride is a chemical compound known for its unique properties and applications in various fields of science and industry It is a sulfonium salt, which means it contains a positively charged sulfur atom bonded to three propyl groups and a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripropylsulfanium chloride typically involves the reaction of tripropylsulfonium iodide with a chloride source. One common method is to react tripropylsulfonium iodide with sodium chloride in an aqueous solution, resulting in the formation of this compound and sodium iodide as a byproduct. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments. The final product is typically purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tripropylsulfanium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert it back to the corresponding sulfide or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in these reactions, often in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines can be used in substitution reactions, usually in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides or other reduced forms.
Substitution: Various substituted sulfonium salts, depending on the nucleophile used.
Applications De Recherche Scientifique
Tripropylsulfanium chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which tripropylsulfanium chloride exerts its effects involves the interaction of the positively charged sulfur atom with various molecular targets. In chemical reactions, it acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, it can interact with nucleophilic sites on biomolecules, leading to modifications that can affect their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsulfonium chloride: Similar in structure but with phenyl groups instead of propyl groups.
Trimethylsulfonium chloride: Contains methyl groups instead of propyl groups.
Triethylsulfonium chloride: Contains ethyl groups instead of propyl groups.
Uniqueness
Tripropylsulfanium chloride is unique due to the presence of propyl groups, which impart different steric and electronic properties compared to other sulfonium salts. These differences can affect its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other sulfonium salts may not be as effective.
Propriétés
Numéro CAS |
144861-60-9 |
|---|---|
Formule moléculaire |
C9H21ClS |
Poids moléculaire |
196.78 g/mol |
Nom IUPAC |
tripropylsulfanium;chloride |
InChI |
InChI=1S/C9H21S.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
PEMQHKWJBNHRRV-UHFFFAOYSA-M |
SMILES |
CCC[S+](CCC)CCC.[Cl-] |
SMILES canonique |
CCC[S+](CCC)CCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


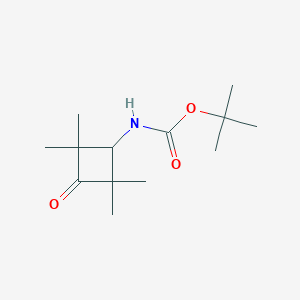
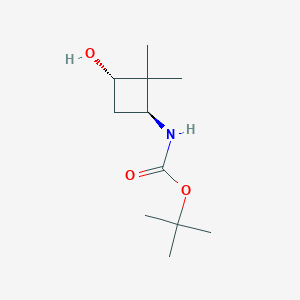
![tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B3047729.png)

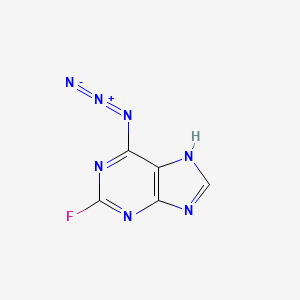
![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)
![Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3047740.png)

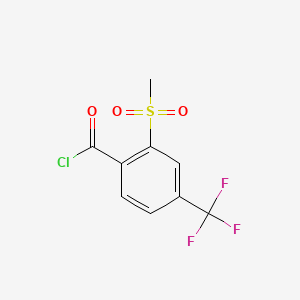
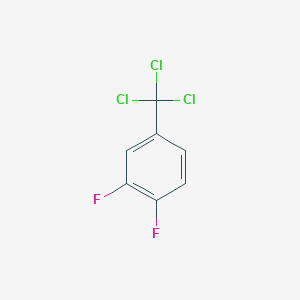
![tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3047744.png)
